molecular formula C20H17N5OS B14810017 (4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14810017
M. Wt: 375.4 g/mol
InChI Key: QHYSTDCJUCLUQG-UHFFFAOYSA-N
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Description

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a thiazole ring, a pyrazolone core, and various substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenyl thiazole with hydrazono pyrazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The thiazole ring and pyrazolone core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H17N5OS/c1-13-8-10-15(11-9-13)17-12-27-20(21-17)25-19(26)18(14(2)24-25)23-22-16-6-4-3-5-7-16/h3-12,24H,1-2H3

InChI Key

QHYSTDCJUCLUQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4

Origin of Product

United States

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